Phosphonic acid, (iodomethyl)-, dimethyl ester
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Overview
Description
Phosphonic acid, (iodomethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C3H8IO3P. This compound is characterized by the presence of a phosphonic acid group bonded to an iodomethyl group and two methoxy groups. It is a versatile chemical used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (iodomethyl)-, dimethyl ester can be synthesized through several methods. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, trimethyl phosphite reacts with iodomethane under controlled conditions to yield the desired ester .
Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphite with an alkyl halide in the presence of a catalyst . The Mannich-type condensation is also used, where a phosphite reacts with formaldehyde and an amine to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (iodomethyl)-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid esters can be formed.
Oxidation Products: Oxidation leads to the formation of phosphonic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acid.
Scientific Research Applications
Phosphonic acid, (iodomethyl)-, dimethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, (iodomethyl)-, dimethyl ester involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological molecules . The phosphonic acid group can chelate metal ions, affecting enzymatic activity and other biological processes .
Comparison with Similar Compounds
Phosphonic acid, (iodomethyl)-, dimethyl ester is unique due to its iodomethyl group, which allows for specific substitution reactions. Similar compounds include:
Dimethyl methylphosphonate: Lacks the iodomethyl group and has different reactivity.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group, leading to different chemical properties.
Phosphonic acid, methyl-, dimethyl ester: Similar structure but lacks the iodomethyl group, resulting in different applications.
These comparisons highlight the unique reactivity and applications of this compound.
Properties
CAS No. |
66794-42-1 |
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Molecular Formula |
C3H8IO3P |
Molecular Weight |
249.97 g/mol |
IUPAC Name |
dimethoxyphosphoryl(iodo)methane |
InChI |
InChI=1S/C3H8IO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3 |
InChI Key |
SEZWGIGKJSRGOD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CI)OC |
Origin of Product |
United States |
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